Tert-butyl 3-fluoropropyl carbonate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H15FO3 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
tert-butyl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-8(2,3)12-7(10)11-6-4-5-9/h4-6H2,1-3H3 |
InChI Key |
UBWMXSRJZWDQDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCCCF |
Origin of Product |
United States |
Contextualization Within Fluorinated Organic Compounds and Their Research Significance
The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary medicinal chemistry and materials science. acs.orgresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and physicochemical properties of a molecule. tandfonline.comtandfonline.com These modifications can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. acs.orgtandfonline.comtandfonline.com
Fluorine's ability to alter the electronic properties of neighboring functional groups and influence molecular conformation makes it a valuable tool for fine-tuning the characteristics of drug candidates and other advanced materials. researchgate.netvictoria.ac.nz The introduction of fluorine can lead to improved drug properties, including a longer duration of action and enhanced potency. acs.org It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. researchgate.net
Tert-butyl 3-fluoropropyl carbonate, by containing a fluorine atom, is situated within this important class of compounds. The presence of the fluorine atom on the propyl chain can impart desirable properties, making it a potentially valuable building block for the synthesis of more complex fluorinated molecules with applications in various fields of chemical research.
Analysis of Carbonate Functionalities in Organic Synthesis and Protection Strategies
The carbonate functional group plays a crucial role in organic synthesis, most notably as a protecting group for alcohols and amines. thieme-connect.deorganic-chemistry.org Protecting groups are temporarily introduced into a molecule to mask a reactive functional group, allowing for chemical transformations to be carried out selectively at other positions. organic-chemistry.orgwikipedia.org
The tert-butoxycarbonyl (Boc) group, a type of carbonate, is a widely used protecting group for amines. organic-chemistry.orguchicago.edu It is generally stable under a variety of reaction conditions but can be readily removed under acidic conditions. organic-chemistry.orgresearchgate.net This allows for the selective deprotection of the amine at a desired stage of a multi-step synthesis. organic-chemistry.org
In the structure of tert-butyl 3-fluoropropyl carbonate, the carbonate moiety links a tert-butyl group and a 3-fluoropropyl group. This structure suggests its potential use as a reagent for introducing either the tert-butoxycarbonyl group or the 3-fluoropropyl group into other molecules. The tert-butyl portion of the carbonate is a key feature of the widely used Boc protecting group, which is known for its role in peptide synthesis and other areas of organic chemistry. wikipedia.org The cleavage of tert-butyl carbonates can be achieved under various conditions, including thermolytically in the presence of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). researchgate.net
Interactive Data Table: Common Protecting Groups in Organic Synthesis
| Protecting Group | Functional Group Protected | Common Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | Amine, Alcohol | Strong acid (e.g., TFA, HCl) |
| Benzyl (Bn) | Alcohol, Amine | Hydrogenolysis (H₂, Pd/C) |
| Trimethylsilyl (TMS) | Alcohol | Fluoride ion (e.g., TBAF), mild acid |
| Acetyl (Ac) | Alcohol, Amine | Mild base (e.g., K₂CO₃, MeOH), mild acid |
Overview of Current Challenges and Opportunities in Novel Chemical Building Blocks
Chemo- and Regioselective Synthesis Routes towards this compound
The selective synthesis of this compound requires careful control over the reaction to ensure the desired connectivity of atoms and to avoid unwanted side products. The primary challenge lies in the selective formation of the carbonate linkage with the fluorinated alcohol, 3-fluoropropan-1-ol (B147108), and the tert-butyl group.
Exploration of Various Reactants and Catalytic Systems
Several synthetic pathways can be envisioned for the preparation of this compound. One common approach involves the reaction of 3-fluoropropan-1-ol with a suitable tert-butoxycarbonylating agent. A key reagent in this context is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically facilitated by a base to deprotonate the alcohol, enhancing its nucleophilicity.
Another strategy involves a two-step process starting with the synthesis of 3-fluoropropyl chloroformate. This intermediate can then be reacted with tert-butanol (B103910) in the presence of a base to yield the target carbonate. This method offers a high degree of control as the chloroformate is a highly reactive species.
The direct carbonylation of 3-fluoropropan-1-ol and tert-butanol with carbon dioxide (CO₂) represents a more atom-economical approach. rsc.orgnih.gov This transformation, however, often requires specialized catalysts and conditions to overcome the thermodynamic stability of CO₂. rsc.orgmdpi.com Metal-based catalysts, such as those containing tin or cesium, have shown promise in activating alcohols for carbonylation. mdpi.com Additionally, the use of dehydrating agents can help to shift the equilibrium towards the product.
Transesterification offers another viable route. researchgate.netrsc.org For instance, the reaction of dimethyl carbonate or diethyl carbonate with 3-fluoropropan-1-ol, followed by a subsequent transesterification with tert-butanol, could yield the desired asymmetric carbonate. Catalysts for transesterification can range from simple bases to more complex organometallic compounds. acs.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Synthetic Route |
| 3-Fluoropropan-1-ol | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., DMAP, Pyridine) | Direct tert-Butoxycarbonylation |
| 3-Fluoropropyl Chloroformate | tert-Butanol | Base (e.g., Triethylamine) | Chloroformate Route |
| 3-Fluoropropan-1-ol | Carbon Dioxide (CO₂) & tert-Butanol | Metal Catalyst (e.g., Bu₂Sn(OBu)₂) | Direct Carbonylation |
| Dimethyl Carbonate | 3-Fluoropropan-1-ol & tert-Butanol | Base or Organometallic Catalyst | Transesterification |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the aforementioned synthetic routes is highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, pressure, solvent, catalyst loading, and reaction time.
For the direct tert-butoxycarbonylation with Boc₂O, the choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid competition with the alcohol. The reaction temperature is typically kept moderate to prevent the decomposition of the product.
In the chloroformate route, precise control of the stoichiometry and slow addition of the chloroformate to the alcohol-base mixture are essential to minimize the formation of symmetric carbonates.
For direct carbonylation with CO₂, higher pressures are generally favored to increase the concentration of CO₂ in the reaction mixture. The catalyst's activity and stability under the reaction conditions are paramount for achieving high yields.
In transesterification reactions, the removal of the lower-boiling alcohol by-product (e.g., methanol) can drive the reaction to completion. The choice of catalyst can significantly influence the reaction rate and selectivity.
Development of Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. tandfonline.com This includes the use of safer solvents, renewable feedstocks, and processes that are more energy-efficient and generate less waste.
Solvent-Free Reactions and Alternative Media Investigations
Performing reactions in the absence of a solvent or in environmentally benign media is a key aspect of green chemistry. Solvent-free reactions can lead to higher reaction rates, easier product isolation, and reduced solvent waste. rsc.orglookchem.comacs.org For instance, the synthesis of tert-butyl esters has been successfully demonstrated under solvent-free mechanochemical milling conditions. acs.orgresearchgate.net This approach could potentially be adapted for the synthesis of this compound.
The use of alternative solvents like ionic liquids or supercritical carbon dioxide (scCO₂) is another promising area of investigation. nih.gov Ionic liquids can act as both solvent and catalyst, and their non-volatile nature makes them easy to recycle. nih.gov Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that can be readily removed from the reaction mixture by depressurization. rsc.org
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the final product, minimizing waste.
The direct synthesis of this compound from 3-fluoropropan-1-ol, tert-butanol, and CO₂ is an excellent example of an atom-economical route, with water being the only by-product. In contrast, methods involving stoichiometric activating agents, such as the chloroformate route, have lower atom economies due to the formation of salt by-products.
Waste minimization can also be achieved through catalyst recycling. Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and reused, reducing both cost and waste. rsc.org
Scalable Synthetic Protocols for Research and Potential Industrial Applications
The transition of a synthetic route from the laboratory to an industrial scale requires the development of robust and scalable protocols. Key considerations for scalability include the availability and cost of starting materials, the safety of the process, and the ease of product purification.
Continuous flow chemistry offers significant advantages over traditional batch processing for scalable synthesis. nih.gov Flow reactors provide better control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially for highly exothermic or hazardous reactions. google.com The synthesis of organic carbonates has been successfully demonstrated in continuous flow systems, suggesting that this technology could be applied to the production of this compound. rsc.org
Reactivity Profile of the Fluoropropyl Moiety within this compound
The fluoropropyl group introduces another dimension to the reactivity of the molecule, primarily centered around the carbon-fluorine bond and the potential for functionalization of the propyl chain.
The carbon-fluorine bond is generally strong and unreactive. However, its presence can influence the reactivity of the adjacent carbon atoms. The electron-withdrawing nature of the fluorine atom can make the protons on the carbon to which it is attached (the α-carbon) and the next carbon (the β-carbon) more acidic and thus more susceptible to deprotonation by a strong base.
Direct substitution of the fluorine atom is typically difficult and requires harsh reaction conditions. However, reactions that proceed via elimination pathways might be more feasible. For example, treatment with a strong, non-nucleophilic base could potentially induce dehydrofluorination to form an allyl carbonate intermediate.
Derivatization of the fluoropropyl chain would likely involve reactions at the carbon atoms. The presence of the electron-withdrawing fluorine atom can activate the C-H bonds for certain reactions. For instance, radical halogenation could potentially occur at the carbon atom β to the fluorine, although selectivity might be an issue.
A more controlled approach to derivatization can be inferred from the synthesis of related fluorinated compounds. For example, in the synthesis of 4-(3-fluoropropyl)-glutamic acid, a key step involves the alkylation of a protected pyroglutamate (B8496135) with 3-fluoropropyl trifluoromethanesulfonate. nih.gov This suggests that the fluoropropyl moiety can be introduced as an electrophile. Conversely, if a suitable leaving group were present on the propyl chain of this compound, it could be susceptible to nucleophilic substitution, providing a route for further functionalization.
Kinetic and Thermodynamic Analysis of Transformations Involving this compound
While specific kinetic and thermodynamic data for this compound are not available, we can draw parallels from studies on similar compounds. Kinetic studies on the thermal decomposition of tert-butyl (2-ethylhexyl) monoperoxy carbonate have been performed using techniques like differential scanning calorimetry (DSC). researchgate.netresearchgate.net These studies allow for the determination of kinetic parameters such as the activation energy and the frequency factor for the decomposition reaction. researchgate.net Similar methodologies could be applied to this compound to quantify its thermal stability.
Illustrative Data Table for Related Compound Thermal Decomposition:
| Compound | Decomposition Temperature (°C) | Key Decomposition Products |
| Tert-butyl peroxyisopropyl carbonate | 0-10 (can be explosive) | Not specified, likely radicals |
| Tert-butyl (2-ethylhexyl) monoperoxy carbonate | Onset of decomposition varies with conditions | Tert-butyl alcohol, carbon dioxide, 2-ethylhexanol researchgate.net |
This table is for illustrative purposes and is based on data for related peroxy carbonates, not this compound itself.
Derivatization Strategies and Analogue Development of Tert Butyl 3 Fluoropropyl Carbonate
Rational Design and Synthesis of Novel Tert-butyl 3-fluoropropyl carbonate Analogues
Information regarding the rational design of novel analogues based on the this compound structure is not available in the reviewed literature. Research in this area would typically involve systematic modifications to the core structure to explore structure-activity relationships (SAR), but such studies have not been published for this specific compound.
Structural Modifications of the Alkyl Chain and Fluorine Substitution Patterns
There is no specific research detailing the structural modification of the 3-fluoropropyl alkyl chain or variations in the fluorine substitution patterns for this compound. General synthetic methods for creating fluorinated compounds, such as halofluorination, are known, but their specific application to generate a series of analogues from this particular carbonate has not been described. nih.gov
Variations in the Carbonate Protecting Group and its Influence on Reactivity
The tert-butyl carbonate group is a well-known protecting group in organic synthesis. Research has been conducted on the cleavage of tert-butyl carbonates using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can convert them into corresponding alcohols or carboxylic acids. researchgate.net However, studies that systematically replace the tert-butyl group with other carbonate-forming groups (e.g., ethyl, benzyl) on the 3-fluoropropyl scaffold to analyze the influence on reactivity or stability are not present in the available literature. The reactivity of the tert-butyl group itself is understood, but a comparative analysis against other protecting groups on this specific molecule is absent.
Functionalization of this compound for Advanced Molecular Scaffolds
The concept of functionalizing building blocks to create advanced molecular scaffolds is a fundamental strategy in chemistry. nih.govwordpress.com This can involve transition-metal-mediated C-F bond activation or other coupling reactions to build more complex structures. nih.govacs.org While these general strategies exist and are applied to various fluorinated molecules, there are no specific, published examples of this compound being used as the starting material for the synthesis of advanced, named molecular scaffolds. The literature does not provide data on its incorporation into larger, functional molecular systems.
Combinatorial Approaches to this compound Analogue Library Generation
Combinatorial chemistry is a powerful method for generating large libraries of related compounds for screening purposes. While fluorinated building blocks are attractive for such libraries due to the favorable properties fluorine imparts, there is no evidence in the scientific literature of this compound being used in a combinatorial synthesis approach to generate an analogue library.
Advanced Spectroscopic and Analytical Characterization of Tert Butyl 3 Fluoropropyl Carbonate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a hypothetical analysis of tert-butyl 3-fluoropropyl carbonate, both ¹H NMR and ¹³C NMR would be essential.
Expected ¹H NMR Spectral Features:
In a ¹H NMR spectrum, one would anticipate distinct signals corresponding to the tert-butyl and the 3-fluoropropyl groups. The tert-butyl protons would likely appear as a sharp singlet, integrating to nine protons, in the upfield region (typically around 1.5 ppm). The 3-fluoropropyl group would present a more complex pattern. The methylene (B1212753) group adjacent to the oxygen of the carbonate (C1') would likely be a triplet. The central methylene group (C2') would be a multiplet due to coupling with both adjacent methylene groups and the fluorine atom. The methylene group bearing the fluorine atom (C3') would appear as a triplet of triplets, due to coupling with the adjacent protons and the ¹⁹F nucleus.
Expected ¹³C NMR Spectral Features:
A ¹³C NMR spectrum would be expected to show signals for all unique carbon atoms. The quaternary carbon of the tert-butyl group and the methyl carbons would have characteristic chemical shifts. The carbonyl carbon of the carbonate group would appear significantly downfield. The three carbons of the 3-fluoropropyl chain would be distinguishable, with the carbon bonded to fluorine exhibiting a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy:
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool. It would provide a specific signal for the fluorine environment, and the coupling patterns observed in both ¹H and ¹³C NMR would be confirmed and further analyzed through ¹⁹F NMR.
Without experimental data, a definitive data table of chemical shifts and coupling constants cannot be generated.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is vital for confirming the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis.
Expected Fragmentation Patterns:
In an electron ionization (EI) mass spectrum of this compound, one would expect to see a molecular ion peak (M⁺). A prominent fragmentation pathway for alkyl carbonates is the loss of carbon dioxide (CO₂), which would result in a significant fragment ion. Another characteristic fragmentation for tert-butyl esters is the loss of the tert-butyl cation or isobutylene, leading to a stable carbocation. The presence of the fluorine atom would also influence fragmentation, potentially leading to the loss of HF or other fluorine-containing radicals or neutral molecules.
A hypothetical fragmentation data table is presented below, based on general fragmentation rules for similar compounds.
| m/z Value (Hypothetical) | Proposed Fragment Ion | Neutral Loss |
| [M]+ | [C₈H₁₅FO₃]⁺ | |
| [M-57]+ | [C₄H₈FO₃]⁺ | C₄H₈ (isobutylene) |
| [M-101]+ | [C(CH₃)₃]⁺ | C₄H₄FO₃ |
| [M-44]+ | [C₇H₁₅FO]⁺ | CO₂ |
This table is illustrative and not based on experimental data.
Chromatographic Method Development for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures or impurities.
Gas Chromatography-Mass Spectrometry (GC-MS):
For a volatile and thermally stable compound like this compound, GC-MS would be a suitable analytical method. A method would involve optimizing parameters such as the type of capillary column (e.g., a non-polar or mid-polar column), the temperature program of the oven, the injector temperature, and the carrier gas flow rate. The mass spectrometer detector would provide mass spectra of the eluting peaks, allowing for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS could also be employed, particularly if the compound exhibits thermal instability. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common starting point. Detection by mass spectrometry would provide both retention time and mass information.
No specific retention times or chromatographic conditions for this compound are documented in the literature.
X-ray Crystallography and Conformational Analysis of Crystalline Forms (if applicable)
If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would allow for an unambiguous conformational analysis of the molecule in the solid state. As no crystalline structure has been reported, no crystallographic data is available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
Expected Vibrational Bands:
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1740-1760 cm⁻¹ in the IR spectrum would be indicative of the C=O stretching vibration of the carbonate group. C-O stretching vibrations would be expected in the 1250-1000 cm⁻¹ region. The C-F stretching vibration would likely appear in the 1100-1000 cm⁻¹ range. The various C-H stretching and bending vibrations of the tert-butyl and propyl groups would also be present.
A hypothetical table of characteristic vibrational frequencies is provided below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| C=O Stretch (Carbonate) | 1740 - 1760 | IR (strong) |
| C-O Stretch | 1250 - 1000 | IR (strong) |
| C-F Stretch | 1100 - 1000 | IR (strong) |
| C-H Stretch (Alkyl) | 2950 - 2850 | IR, Raman |
| C-H Bend (Alkyl) | 1470 - 1365 | IR, Raman |
This table is illustrative and not based on experimental data.
Computational Chemistry and Theoretical Modeling of Tert Butyl 3 Fluoropropyl Carbonate
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Furthermore, DFT analysis would yield critical information about the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A larger gap generally implies greater stability. Analysis of the molecular electrostatic potential (MEP) surface would identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 6.1: Hypothetical DFT-Calculated Properties of Tert-butyl 3-fluoropropyl carbonate (Note: The following data is illustrative and not based on actual experimental or computational results, as none are currently available.)
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating ability. |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |
| C-F Bond Length | 1.39 Å | Key structural parameter affected by the electronic environment. |
| C=O Bond Length | 1.20 Å | Relates to the carbonyl group's reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to the presence of flexible alkyl chains, this compound can adopt multiple conformations. Molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of this molecule over time. By simulating the motion of atoms and molecules, MD can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties.
MD simulations can also provide a detailed picture of the intermolecular interactions in the liquid state. This includes analyzing radial distribution functions to understand the packing and coordination of molecules, as well as quantifying the extent of hydrogen bonding and van der Waals interactions. For applications in areas like electrolytes, understanding these interactions is critical for predicting properties such as viscosity, density, and ionic conductivity.
Reaction Pathway Prediction and Transition State Analysis for Key Transformations
Theoretical methods can be employed to predict the most likely reaction pathways for the decomposition or transformation of this compound. For instance, in the context of battery electrolytes, understanding the reductive and oxidative decomposition mechanisms is paramount for predicting the formation of the solid electrolyte interphase (SEI) and ensuring battery longevity.
Transition state theory combined with quantum chemical calculations can be used to locate the transition state structures and calculate the activation energies for various potential reactions, such as hydrolysis or pyrolysis. This analysis would clarify the kinetic feasibility of different reaction channels and help in designing more stable related compounds.
Quantum Chemical Characterization of Fluorine Effects on Reactivity
The presence of a fluorine atom significantly influences the properties of organic molecules due to its high electronegativity. Quantum chemical calculations are essential to precisely characterize these effects in this compound. By comparing the electronic properties of the fluorinated compound with its non-fluorinated analog (tert-butyl propyl carbonate), researchers could quantify the inductive effects of the fluorine atom on the electron distribution within the molecule.
Emerging Research Applications of Tert Butyl 3 Fluoropropyl Carbonate As a Chemical Synthon
Utility in the Synthesis of Complex Fluorine-Containing Organic Molecules
Role in the Chemical Synthesis of Positron Emission Tomography (PET) Tracers and Radiopharmaceuticals The 3-fluoropropyl group is a common structural motif in a number of Positron Emission Tomography (PET) tracers. PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.nih.govresearchgate.netIt relies on the detection of gamma rays emitted from the annihilation of positrons, which are released by positron-emitting radionuclides. Fluorine-18 ([18F]) is the most widely used radionuclide for PET due to its favorable decay properties, including a relatively short half-life of 109.7 minutes and low positron energy.nih.govrsc.org
Tert-butyl 3-fluoropropyl carbonate can serve as a precursor for the synthesis of the non-radioactive "cold" standards of [18F]-labeled PET tracers. These standards are essential for the identification and quantification of the radiolabeled compound during its synthesis and quality control. The synthesis of the [18F]-labeled tracer itself often involves the nucleophilic substitution of a leaving group, such as a tosylate or mesylate, with [18F]fluoride. The corresponding precursor alcohol, 3-fluoropropanol, can be obtained from this compound.
For example, the synthesis of [18F]fluoropropyl-substituted tracers often utilizes a building block approach. rsc.orgrsc.org In this strategy, a small molecule containing the [18F]fluoropropyl group is first synthesized and then coupled to a larger targeting molecule. This approach is often more efficient and provides higher radiochemical yields than direct radiofluorination of the final complex molecule. While direct use of this compound in the [18F]-labeling step is not typical, its role in providing the foundational 3-fluoropropyl structure for non-radioactive standards is a key contribution to the development of novel PET tracers. nih.govresearchgate.net
Application in Bioconjugation Chemistry as a Versatile Linker or Protecting Group Precursor, e.g., related to TCO-amine derivatives In the field of bioconjugation chemistry, which involves the covalent attachment of molecules to biomolecules such as proteins and nucleic acids, this compound can serve as a precursor to a bifunctional linker. The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines. Following deprotection, the resulting primary amine can be reacted with a variety of functional groups on biomolecules.
One area where this is relevant is in the synthesis of amine-functionalized trans-cyclooctene (B1233481) (TCO) derivatives. TCO-amine is a valuable reagent in bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. broadpharm.com The TCO group reacts rapidly and specifically with tetrazines in a bioorthogonal inverse-electron-demand Diels-Alder reaction. This "click chemistry" reaction is widely used for labeling and imaging biomolecules in living cells.
The synthesis of a TCO-amine derivative could potentially start from a precursor that incorporates the 3-fluoropropylamine moiety derived from this compound. The fluoropropyl group can act as a stable, non-reactive spacer element within the linker, separating the TCO group from the biomolecule to which it is attached. This spacing can be crucial for maintaining the biological activity of the biomolecule and ensuring efficient reaction of the TCO group.
Integration into Advanced Materials Science Research as a Monomer or Functionalizing Agent for Polymers and Surfaces The introduction of fluorine into polymers can significantly alter their surface properties, thermal stability, and chemical resistance. This compound can be envisioned as a precursor for creating functional monomers for polymerization or as an agent for the surface functionalization of existing materials.
While direct polymerization of this compound is not a common application, it can be chemically modified to produce a polymerizable monomer. For instance, the Boc-protected amine can be deprotected and the resulting amine can be reacted with acryloyl chloride or a similar reagent to generate an acrylamide (B121943) monomer containing a pendant 3-fluoropropyl group. This monomer could then be copolymerized with other monomers to create polymers with tailored properties. The incorporation of the fluoropropyl group could lead to materials with low surface energy, hydrophobicity, and improved chemical resistance.
Alternatively, the 3-fluoropropylamine derived from this compound can be used to functionalize the surface of materials. For example, surfaces containing carboxylic acid or activated ester groups can be readily modified by reaction with 3-fluoropropylamine to introduce the fluoropropyl moiety. This surface modification can be used to create hydrophobic coatings, reduce friction, or alter the biocompatibility of materials. The glass transition temperature (Tg) and melting temperature (Tm) are critical properties of polymers, and the incorporation of fluorinated monomers can influence these values. sigmaaldrich.com
Development of Chemical Probes and Labeling Reagents for Biochemical and Cellular Research, e.g., precursors for neuroscience analysis dyes or other fluorescent dyes Fluorescent dyes are indispensable tools in biochemical and cellular research, enabling the visualization of biological structures and processes with high sensitivity and specificity.nih.govnih.govThe properties of a fluorescent dye, such as its absorption and emission wavelengths, quantum yield, and photostability, can be fine-tuned by modifying its chemical structure.drugtargetreview.com
This compound can act as a precursor for the synthesis of novel fluorescent dyes. youtube.comyoutube.com The 3-fluoropropylamine, obtained after deprotection, can be incorporated into various fluorophore scaffolds. The introduction of the fluoropropyl group can influence the electronic properties of the dye, potentially leading to shifts in its spectral properties or improvements in its photostability.
Future Research Directions and Perspectives for Tert Butyl 3 Fluoropropyl Carbonate
Exploration of Unexplored Synthetic Avenues and Methodologies
The development of efficient and scalable synthetic routes is paramount for enabling the broader investigation and potential application of Tert-butyl 3-fluoropropyl carbonate. While general methods for carbonate synthesis exist, specific optimization for this fluorinated analogue could yield significant improvements in terms of yield, purity, and cost-effectiveness.
Future research could focus on:
Catalytic Asymmetric Synthesis: The development of chiral catalysts for the enantioselective synthesis of this compound could be a significant area of exploration. This would be particularly valuable for applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity.
Flow Chemistry Approaches: Continuous flow synthesis methods offer several advantages over traditional batch processes, including improved safety, scalability, and product consistency. Investigating the synthesis of this compound using microreactor technology could lead to more efficient and sustainable production methods.
Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative to conventional chemical synthesis. Exploring the use of enzymes, such as lipases or carbonic anhydrases, for the synthesis of this compound could offer a more environmentally friendly and potentially stereoselective route to the compound.
Electrochemical Synthesis: Electrochemical methods can provide mild and efficient routes for the formation of carbonate linkages. Investigating the electrochemical carboxylation of appropriate precursors could offer a novel and sustainable pathway to this compound.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure forms | Development of novel chiral catalysts |
| Flow Chemistry | Improved scalability and safety | Optimization of reaction conditions in microreactors |
| Enzymatic Synthesis | High selectivity and sustainability | Screening and engineering of suitable enzymes |
| Electrochemical Synthesis | Mild reaction conditions and sustainability | Development of efficient electrochemical protocols |
Investigation of Novel Reactivity Profiles and Catalytic Transformations
The unique electronic properties conferred by the fluorine atom are likely to influence the reactivity of the carbonate group in this compound. A thorough investigation of its reactivity profile could uncover novel chemical transformations and applications.
Key areas for future research include:
Ring-Opening Polymerization (ROP): Functionalized cyclic carbonates are valuable monomers for the synthesis of biodegradable and biocompatible polycarbonates. Investigating the ROP of a cyclic precursor to this compound could lead to the development of novel fluorinated polymers with tailored properties for applications in drug delivery and materials science.
Decarboxylative Cross-Coupling Reactions: The carbonate group can serve as a leaving group in various transition metal-catalyzed cross-coupling reactions. Exploring the use of this compound in decarboxylative reactions could provide a new tool for the introduction of fluoropropyl groups into organic molecules.
Electrophilic Fluorination Reactions: While the fluorine atom in this compound is nucleophilic, the development of methods to activate the C-F bond for electrophilic fluorination could open up new synthetic possibilities.
Computational Studies: In silico studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reactivity and reaction mechanisms of this compound. These studies could guide the design of new experiments and the development of novel catalytic systems.
Potential in Emerging Interdisciplinary Research Fields and Cross-Disciplinary Applications
The combination of a fluorine atom and a carbonate group in a single molecule makes this compound a promising candidate for a range of interdisciplinary applications.
Future research could explore its potential in:
Medicinal Chemistry: The introduction of fluorine into drug candidates is a well-established strategy for improving their metabolic stability, bioavailability, and binding affinity. This compound could serve as a novel building block for the synthesis of fluorinated analogues of biologically active molecules. Its potential as a bioisostere for other functional groups could also be investigated.
Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. The development of polymers derived from this compound could lead to new materials for a variety of applications, including advanced coatings, membranes, and optical devices.
Agrochemicals: The incorporation of fluorine is also a common strategy in the design of modern pesticides and herbicides. Investigating the biological activity of derivatives of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.
Electrolyte Additives for Batteries: Fluorinated carbonates are increasingly being investigated as electrolyte additives for improving the performance and safety of lithium-ion batteries. The specific properties of this compound, such as its electrochemical stability window and its ability to form a stable solid-electrolyte interphase (SEI), should be investigated to assess its potential in this area.
Table 2: Potential Interdisciplinary Applications of this compound
| Research Field | Potential Application | Key Properties to Investigate |
| Medicinal Chemistry | Fluorinated drug analogues | Biological activity, metabolic stability |
| Materials Science | Advanced fluorinated polymers | Thermal stability, chemical resistance |
| Agrochemicals | Novel pesticides and herbicides | Biological activity, environmental fate |
| Battery Technology | Electrolyte additive | Electrochemical stability, SEI formation |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of tert-butyl 3-fluoropropyl carbonate?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For tert-butyl carbonate derivatives, multi-step protocols involving coupling agents (e.g., PyBOP), inert atmospheres, and temperature gradients (e.g., −78°C to 100°C) are common. For example, tert-butyl carbamates are synthesized via nucleophilic substitution or coupling reactions, with purification via column chromatography and characterization by NMR and TLC . Reaction yields depend on stoichiometric ratios of reagents (e.g., 1.5 equivalents of base) and solvent selection (e.g., acetonitrile for polar intermediates) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze and NMR spectra to identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, fluoropropyl signals at 3-4 ppm).
- Elemental Analysis : Confirm purity (>95%) by matching experimental C, H, N, and F percentages to theoretical values (±0.4% tolerance) .
- TLC Monitoring : Track reaction progress using UV-active silica plates and appropriate eluents (e.g., hexane/ethyl acetate mixtures) .
Advanced Research Questions
Q. How do reaction conditions influence the stability of this compound during derivatization?
- Methodological Answer : Stability is sensitive to pH, temperature, and nucleophilic agents. For tert-butyl esters, acidic or basic conditions may hydrolyze the carbonate group. For example, tert-butyl carbamates degrade under strong HCl (e.g., 1,4-dioxane/HCl at 50°C for 25 hours ). To prevent decomposition, use mild buffers (e.g., potassium carbonate in acetonitrile) and inert atmospheres during functionalization .
Q. What strategies resolve contradictions in purity assessments between NMR and elemental analysis?
- Methodological Answer : Discrepancies often arise from residual solvents or byproducts. Address this by:
- Recrystallization : Purify using solvents like tert-butyl alcohol or hexane to remove impurities.
- Mass Spectrometry : Validate molecular ion peaks (M) to confirm molecular weight .
- DSC/TGA : Analyze thermal stability to detect volatile contaminants (e.g., residual THF or water) .
Q. How can this compound be applied in catalytic reaction systems?
- Methodological Answer : Its tert-butyl group acts as a protective moiety in multi-step syntheses. For example, tert-butyl carbonates are intermediates in catalytic processes like reactive distillation for ether synthesis . In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the carbonate’s stability under basic conditions enables selective deprotection .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, employ NIOSH/CEN-certified respirators (e.g., P95 for particulates) .
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .
- Waste Disposal : Avoid drainage systems; neutralize acidic/basic byproducts before disposal .
Data Interpretation
Q. How should researchers interpret conflicting reactivity data in fluorinated carbonate derivatives?
- Methodological Answer : Fluorine’s electronegativity alters reactivity. For example, 3-fluoropropyl groups may increase electrophilicity in SN2 reactions. Compare kinetic data (e.g., rate constants under varying temperatures) and computational models (DFT calculations) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
